Cas no 13289-38-8 (ethyl 4-(carbamoylamino)benzoate)

ethyl 4-(carbamoylamino)benzoate 化学的及び物理的性質
名前と識別子
-
- ethyl 4-(carbamoylamino)benzoate
- 4-Carbaethoxy-phenylharnstoff
- 4-Ureido-benzoesaeure-aethylester
- 4-ureido-benzoic acid ethyl ester
- AC1L7ZX3
- BBL004967
- CTK4B8224
- ethyl 4-ureidobenzoate
- N-(4-carbethoxyphenyl)urea
- NSC262636
- p-Ethoxycarbonyl-phenylharnstoff
- SBB035811
- STL124189
- SureCN8633952
- 4-Ureido-benzoic acidethylester
- Ethyl4-(carbamoylamino)benzoate
- Benzoic acid, 4-[(aminocarbonyl)amino]-, ethyl ester
- Ethyl4-ureidobenzoate
- UPCMLD00WDMA007459:001
- 13289-38-8
- NSC-262636
- DTXSID70312788
- AKOS000312982
- ethyl 4-[(aminocarbonyl)amino]benzoate
- F75814
- DS-011026
- BS-3323
- CS-0314276
- MFCD02379956
- SCHEMBL8633952
-
- インチ: InChI=1S/C10H12N2O3/c1-2-15-9(13)7-3-5-8(6-4-7)12-10(11)14/h3-6H,2H2,1H3,(H3,11,12,14)
- InChIKey: HLVGAFHZUPLCML-UHFFFAOYSA-N
- ほほえんだ: O=C(OCC)C1=CC=C(NC(N)=O)C=C1
計算された属性
- せいみつぶんしりょう: 208.08486
- どういたいしつりょう: 208.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 81.4Ų
じっけんとくせい
- PSA: 81.42
- LogP: 2.12720
ethyl 4-(carbamoylamino)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1384946-1g |
Ethyl 4-ureidobenzoate |
13289-38-8 | 97% | 1g |
¥4129.00 | 2024-08-09 | |
TRC | B125778-100mg |
ethyl 4-(carbamoylamino)benzoate |
13289-38-8 | 100mg |
$ 275.00 | 2022-06-07 | ||
Ambeed | A929092-1g |
Ethyl 4-ureidobenzoate |
13289-38-8 | 97% | 1g |
$288.0 | 2025-02-21 | |
abcr | AB507356-500mg |
Ethyl 4-[(aminocarbonyl)amino]benzoate, >90%; . |
13289-38-8 | 500mg |
€198.40 | 2024-04-19 | ||
Ambeed | A929092-100mg |
Ethyl 4-ureidobenzoate |
13289-38-8 | 97% | 100mg |
$72.0 | 2025-02-21 | |
A2B Chem LLC | AA48218-250mg |
Ethyl 4-(carbamoylamino)benzoate |
13289-38-8 | 97% | 250mg |
$88.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1384946-5g |
Ethyl 4-ureidobenzoate |
13289-38-8 | 97% | 5g |
¥13110.00 | 2024-08-09 | |
Apollo Scientific | OR311007-1g |
Ethyl 4-(carbamoylamino)benzoate |
13289-38-8 | 1g |
£104.00 | 2025-02-19 | ||
TRC | B125778-50mg |
ethyl 4-(carbamoylamino)benzoate |
13289-38-8 | 50mg |
$ 185.00 | 2022-06-07 | ||
TRC | B125778-10mg |
ethyl 4-(carbamoylamino)benzoate |
13289-38-8 | 10mg |
$ 50.00 | 2022-06-07 |
ethyl 4-(carbamoylamino)benzoate 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
ethyl 4-(carbamoylamino)benzoateに関する追加情報
Ethyl 4-(Carbamoylamino)Benzoate: A Comprehensive Overview
Ethyl 4-(carbamoylamino)benzoate, also known by its CAS number 13289-38-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique chemical structure and potential applications in drug development and material science. In this article, we will delve into the properties, synthesis, and recent advancements related to ethyl 4-(carbamoylamino)benzoate.
The chemical structure of ethyl 4-(carbamoylamino)benzoate consists of a benzoate moiety with an ethyl group attached at the para position of the benzene ring. The carbamoyl amino group further enhances its functional versatility, making it a valuable molecule for various chemical reactions and biological studies. Recent studies have highlighted its role as a precursor in the synthesis of bioactive compounds, particularly in the development of antiviral and anticancer agents.
One of the key areas of research involving ethyl 4-(carbamoylamino)benzoate is its application in medicinal chemistry. Scientists have explored its ability to act as a building block for constructing complex molecules with therapeutic potential. For instance, researchers have utilized this compound to synthesize derivatives that exhibit potent inhibitory effects against enzymes involved in viral replication and cancer cell proliferation.
In addition to its medicinal applications, ethyl 4-(carbamoylamino)benzoate has also found relevance in material science. Its ability to form stable complexes with metal ions has led to investigations into its use in coordination chemistry and catalysis. Recent findings suggest that this compound can serve as a ligand in the construction of metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies.
The synthesis of ethyl 4-(carbamoylamino)benzoate involves a series of well-established organic reactions, including nucleophilic substitution and condensation processes. Researchers have optimized these methods to achieve higher yields and better purity, ensuring that the compound is readily available for various research purposes.
From an environmental perspective, ethyl 4-(carbamoylamino)benzoate has been studied for its biodegradability and eco-friendly properties. Preliminary results indicate that it exhibits low toxicity towards aquatic organisms, making it a safer choice for industrial applications compared to some traditional chemicals.
Looking ahead, ongoing research is focused on expanding the functionalization of ethyl 4-(carbamoylamino)benzoate to unlock new possibilities in drug discovery and materials innovation. Collaborative efforts between academic institutions and industry partners are expected to accelerate the translation of these findings into practical solutions.
In conclusion, ethyl 4-(carbamoylamino)benzoate (CAS No. 13289-38-8) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in future scientific endeavors.
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